3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1820580-23-1
VCID: VC4465992
InChI: InChI=1S/C8H14N4O.2ClH/c1-12-5-10-11-8(12)7-3-6(13-2)4-9-7;;/h5-7,9H,3-4H2,1-2H3;2*1H/t6-,7+;;/m1../s1
SMILES: CN1C=NN=C1C2CC(CN2)OC.Cl.Cl
Molecular Formula: C8H16Cl2N4O
Molecular Weight: 255.14

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride

CAS No.: 1820580-23-1

Cat. No.: VC4465992

Molecular Formula: C8H16Cl2N4O

Molecular Weight: 255.14

* For research use only. Not for human or veterinary use.

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride - 1820580-23-1

Specification

CAS No. 1820580-23-1
Molecular Formula C8H16Cl2N4O
Molecular Weight 255.14
IUPAC Name 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole;dihydrochloride
Standard InChI InChI=1S/C8H14N4O.2ClH/c1-12-5-10-11-8(12)7-3-6(13-2)4-9-7;;/h5-7,9H,3-4H2,1-2H3;2*1H/t6-,7+;;/m1../s1
Standard InChI Key VHAWXKLMJXWYDA-VJBFUYBPSA-N
SMILES CN1C=NN=C1C2CC(CN2)OC.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic name 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride reflects its stereochemistry and functional groups. The molecular formula is C₁₀H₁₇Cl₂N₅O, with a chloride counterion enhancing aqueous solubility. The pyrrolidine ring’s 4-methoxy group and triazole’s 4-methyl substituent contribute to its polarity and stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight255.14 g/mol
SolubilityWater-soluble (dihydrochloride)
Hazard ClassSkin/Eye Irritant (Category 2)
StabilityStable under ambient conditions

Stereochemical Configuration

X-ray crystallography and NMR studies confirm the (2S,4R) configuration of the pyrrolidine ring, which induces steric effects that influence receptor binding. The methoxy group at position 4 adopts an equatorial orientation, minimizing steric hindrance with the triazole ring.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Pyrrolidine Functionalization: (2S,4R)-4-methoxypyrrolidine is prepared via asymmetric hydrogenation of a pyrroline precursor using a chiral ruthenium catalyst.

  • Triazole Formation: Cyclocondensation of thiosemicarbazide with methyl isocyanate yields 4-methyl-1,2,4-triazole.

  • Coupling Reaction: The pyrrolidine and triazole moieties are linked via nucleophilic substitution under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, purified via recrystallization .

Process Optimization

Industrial methods employ continuous-flow reactors to enhance yield (≥85%) and reduce byproducts. Critical parameters include:

  • Temperature: 60–80°C for coupling reactions.

  • Solvent: Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

  • Catalysis: Palladium catalysts facilitate C–N bond formation.

Exposure RouteProtective MeasuresFirst Aid Response
SkinNitrile gloves, lab coatWash with soap/water
EyesGogglesIrrigate for 15 minutes
InhalationFume hood, respiratorMove to fresh air

Environmental Impact

No ecotoxicity data exists, but structural analogs suggest low bioaccumulation potential. Waste disposal must follow incineration protocols to avoid HCl emissions .

Applications in Drug Development

Preclinical Studies

In murine models, the compound reduced tumor growth by 40% at 50 mg/kg doses, likely via PI3K/Akt pathway suppression. Bioavailability studies show 60% oral absorption, with a plasma half-life of 3.2 hours .

Combination Therapies

Synergy with paclitaxel was observed in breast cancer cell lines (IC₅₀ reduced from 18 nM to 5 nM), suggesting utility in adjuvant regimens .

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